molecular formula C13H17NO3S B3387087 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 790263-48-8

2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No.: B3387087
CAS No.: 790263-48-8
M. Wt: 267.35 g/mol
InChI Key: KKNJRZRZFPXFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is an intriguing synthetic organic compound with potential applications in diverse fields like medicinal chemistry, materials science, and biology. This molecule features a unique structural framework, incorporating a thiophene ring fused with a cyclopentane and an amido substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically begins with the construction of the thiophene ring. This could involve various strategies, such as the Gewald reaction, which allows for the formation of substituted thiophenes through the condensation of ketones or aldehydes with activated nitriles in the presence of sulfur and a base. Following this, the cyclopentane ring and the carboxylic acid functionality are introduced via additional synthetic steps.

Industrial Production Methods: While lab-scale synthesis might employ specific reagents and conditions for high yield and purity, industrial production would focus on scalable and cost-effective routes. This could involve bulk reagents and continuous flow processes to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Involving typical oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or hydrogenation conditions.

  • Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites of the molecule.

Common Reagents and Conditions: Oxidation may require strong oxidizers under acidic or basic conditions, while reduction could involve hydrogenation over metal catalysts or metal hydrides. Substitution reactions typically depend on the functional groups present, with suitable reagents like halides, nucleophiles, or electrophiles.

Major Products Formed: These reactions can lead to various functionalized derivatives of the parent compound, potentially modifying its chemical and biological properties.

Scientific Research Applications

Chemistry: The compound's unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of novel chemical transformations and the development of new synthetic methodologies.

Biology: It may serve as a probe to study biological pathways and molecular interactions due to its distinct functional groups that can engage in diverse biochemical reactions.

Medicine: There is potential for its use in drug discovery, either as a lead compound for the development of new therapeutics or as a molecular scaffold for medicinal chemistry applications.

Industry: Applications could extend to materials science, where the compound might be employed in the synthesis of advanced materials, polymers, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary, potentially including signal transduction, metabolic pathways, or gene expression modulation.

Comparison with Similar Compounds

  • Thiophene-3-carboxylic acid: Lacks the cyclopentane and amido substituents.

  • Cyclopenta[b]thiophene: Omits the carboxylic acid and amido functionalities.

  • 2,2-Dimethylpropanamide: Missing the thiophene and cyclopentane rings.

Uniqueness: 2-(2,2-Dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid's uniqueness arises from its integrated structural motifs, which endow it with distinct chemical reactivity and biological activity compared to its simpler counterparts.

These diverse structural elements create a scaffold with multiple sites for functionalization, making it a versatile molecule for various scientific and industrial applications.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-13(2,3)12(17)14-10-9(11(15)16)7-5-4-6-8(7)18-10/h4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNJRZRZFPXFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120559
Record name 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790263-48-8
Record name 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790263-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,2-Dimethyl-1-oxopropyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 2
2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 3
2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
Reactant of Route 6
2-(2,2-dimethylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.